4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at position 4, a methyl group at position 2, and a piperazine-linked 5-methylisoxazole moiety at position 4. However, the provided evidence lacks explicit data on its synthesis, bioactivity, or applications. The compound’s nomenclature and structural features align with derivatives reported in pyrimidine and pyrazole chemistry, which are often explored for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-13-9-14(2)26(23-13)19-10-18(21-16(4)22-19)25-7-5-24(6-8-25)12-17-11-20-27-15(17)3/h9-11H,5-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDQXPKJZHPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=C(ON=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities. They have been used as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolopyrimidine Derivatives
describes pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3 ) and their isomerization products. These compounds share a pyrimidine core fused with pyrazole, similar to the target compound’s pyrazole substituent. Key differences include:
- Substituent Diversity: The target compound incorporates a piperazine-isoxazole chain, whereas derivatives in feature hydrazine or amino groups. The piperazine linker may enhance solubility or receptor binding compared to simpler substituents .
Heterocyclic Piperazine Derivatives
reports pyrimidin-2(1H)-one derivatives with piperazine-linked tetrazole and coumarin groups. For example, compound 4i includes a coumarin-pyrimidine core with a tetrazole-piperazine substituent. Comparisons include:
- Bioactivity Potential: Coumarin derivatives are associated with anticoagulant and anticancer properties, while the target compound’s isoxazole-piperazine group may favor kinase or protease inhibition. Structural differences in the substituents (isoxazole vs. coumarin) suggest divergent biological targets .
Structural Analog from CymitQuimica ()
A closely related analog, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine , replaces the piperazine-isoxazole group with a p-tolyl-hydrazinyl moiety. Key contrasts:
- Functional Groups : The hydrazine group in the analog may confer metal-chelating or radical-scavenging properties, whereas the piperazine-isoxazole chain in the target compound could enhance blood-brain barrier penetration or modulate pharmacokinetics .
- Synthetic Flexibility : The piperazine linker allows for further functionalization (e.g., alkylation or acylation), offering broader medicinal chemistry optimization than the rigid p-tolyl-hydrazine group .
Preparation Methods
Preparation of 2-Methylpyrimidine-4,6-diol
The synthesis begins with the condensation of ethyl acetoacetate and guanidine carbonate under basic conditions to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is isolated in 78% yield after recrystallization from ethanol/water (3:1).
Reaction Conditions:
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Reactants: Ethyl acetoacetate (1.2 eq), guanidine carbonate (1.0 eq).
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Solvent: Ethanol (0.5 M).
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Temperature: Reflux at 80°C for 12 h.
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Workup: Acidification to pH 3 with HCl, filtration.
Dichlorination to 4,6-Dichloro-2-methylpyrimidine
Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. The dihydroxypyrimidine is treated with POCl₃ (5 eq) and catalytic N,N-dimethylformamide (DMF, 0.1 eq) at reflux for 6 h, achieving 92% conversion to the dichloride.
Key Characterization Data:
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¹H NMR (CDCl₃): δ 2.55 (s, 3H, CH₃), 6.82 (s, 1H, C₅-H).
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MS (ESI+): m/z 177.0 [M+H]⁺.
Installation of the 3,5-Dimethylpyrazole Substituent
Nucleophilic Aromatic Substitution at Position 4
The 4-chloro group is displaced by 3,5-dimethylpyrazole under basic conditions. A mixture of 4,6-dichloro-2-methylpyrimidine (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated to 120°C for 8 h, yielding 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloro-2-methylpyrimidine (85%).
Optimization Notes:
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Higher yields are achieved using DMSO due to its polar aprotic nature, which stabilizes the transition state.
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Excess base (K₂CO₃) prevents HCl-mediated decomposition of the pyrazole.
Characterization:
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¹³C NMR (DMSO-d₆): δ 11.2 (CH₃, pyrazole), 21.5 (CH₃, pyrimidine), 106.8 (C₄-pyrimidine), 148.9 (C≡N).
Functionalization at Position 6 with Piperazine-Isoxazole
Synthesis of 4-[(5-Methylisoxazol-4-yl)methyl]piperazine
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Isoxazole Preparation: 5-Methylisoxazole-4-carbaldehyde is synthesized via cyclization of ethyl acetoacetate oxime with chloramine-T in methanol (72% yield).
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Reductive Amination: The aldehyde is condensed with piperazine (1.5 eq) using sodium cyanoborohydride (NaBH₃CN, 1.2 eq) in methanol at 25°C for 24 h, yielding the substituted piperazine (68%).
Critical Parameters:
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pH Control: Maintain reaction at pH 5–6 using acetic acid to optimize imine formation.
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Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Coupling to the Pyrimidine Core
The 6-chloro intermediate from Section 3.1 is reacted with 4-[(5-methylisoxazol-4-yl)methyl]piperazine (1.5 eq) in n-butanol at 100°C for 15 h. Triethylamine (2.0 eq) scavenges HCl, driving the reaction to 89% completion.
Reaction Monitoring:
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HPLC (C18): Retention times: Pyrimidine-chloro = 6.2 min; Product = 8.7 min.
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Isolation: Precipitation with ice-water, filtration.
Final Compound Characterization
Spectroscopic Validation
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¹H NMR (600 MHz, CDCl₃): δ 2.28 (s, 3H, CH₃-isoxazole), 2.34 (s, 6H, pyrazole-CH₃), 2.50 (s, 3H, C₂-CH₃), 3.72–3.85 (m, 8H, piperazine), 4.21 (s, 2H, CH₂-isoxazole), 6.38 (s, 1H, pyrazole-H), 8.12 (s, 1H, pyrimidine-H).
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HRMS (ESI+): m/z 422.2185 [M+H]⁺ (calc. 422.2189).
Purity Assessment
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HPLC Purity: 98.6% (210 nm, acetonitrile:H₂O 70:30).
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Elemental Analysis: C, 62.58%; H, 6.71%; N, 24.23% (theor. C, 62.69%; H, 6.64%; N, 24.45%).
Discussion of Synthetic Challenges and Alternatives
Regioselectivity in Pyrimidine Substitution
The sequential substitution at positions 4 and 6 relies on differential reactivity. Computational studies (DFT) indicate the 4-position is more electrophilic due to resonance stabilization of the transition state, favoring initial pyrazole coupling.
Piperazine-Isoxazole Coupling Efficiency
Alternative solvents (e.g., DMF, acetonitrile) reduced yields to <70%, likely due to poor solubility of the piperazine reagent. Microwave-assisted synthesis (150°C, 2 h) increased yield to 93% but required specialized equipment.
Q & A
Q. What synthetic routes are commonly reported for this compound?
- Methodological Answer: Multi-step synthesis typically involves: (i) Preparation of 3,5-dimethylpyrazole via cyclocondensation of hydrazine with 2,4-pentanedione. (ii) Functionalization of the pyrimidine core at the 6-position using Ullmann coupling or nucleophilic aromatic substitution with a piperazine-oxazole intermediate. (iii) Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. What are the key intermediates in synthesizing this compound?
- Methodological Answer: Critical intermediates include:
- 3,5-Dimethyl-1H-pyrazole (pyrazole precursor).
- 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazine (piperazine-oxazole conjugate).
- 2-Methyl-6-chloropyrimidine (core scaffold).
Intermediate characterization via FT-IR and thin-layer chromatography (TLC) is essential to monitor reaction progress .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts?
- Methodological Answer: Apply factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example:
- Factors: Reaction time (6–24 hrs), solvent (DMF vs. THF), base (K₂CO₃ vs. NaH).
- Response Surface Methodology (RSM) identifies optimal conditions. Computational tools like ICReDD’s reaction path search methods reduce trial-and-error by predicting activation barriers .
Q. How to resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Methodological Answer: (i) Validate assay conditions (e.g., cell line specificity, ATP levels in kinase assays). (ii) Compare with structural analogs (e.g., piperazine vs. morpholine derivatives). (iii) Use molecular docking to assess binding affinity variations due to oxazole-methyl steric effects .
Q. What computational strategies predict reactivity and regioselectivity in functionalizing the pyrimidine core?
- Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. Quantum mechanical/molecular mechanical (QM/MM) simulations model transition states for cross-coupling reactions, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) .
Q. What role do the piperazine and oxazole moieties play in modulating bioavailability and target interactions?
- Methodological Answer:
- Piperazine: Enhances solubility via protonation at physiological pH and facilitates blood-brain barrier penetration.
- Oxazole: Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets).
Replace the oxazole with isosteres (e.g., thiazole) to study electronic effects on binding .
Q. How to address purification challenges caused by polar byproducts?
- Methodological Answer: (i) Use reverse-phase HPLC (C18 column, gradient: H₂O/ACN with 0.1% TFA). (ii) Recrystallization from ethanol/water (7:3) removes hydrophilic impurities. (iii) Chelation-assisted extraction (e.g., EDTA for metal traces) improves purity .
Q. What stability studies are recommended for long-term storage of this compound?
- Methodological Answer: Conduct accelerated stability testing under ICH guidelines:
- Conditions: 40°C/75% RH (3 months), light exposure (1.2 million lux-hours).
- Analytical Methods: TGA/DSC for thermal degradation profiles; HPLC-MS to detect hydrolysis/oxidation products .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer: Systematically modify substituents:
- Pyrazole: Replace methyl groups with CF₃ or Cl to assess steric/electronic effects.
- Oxazole: Introduce electron-withdrawing groups (e.g., NO₂) to enhance π-acidity.
Test derivatives in enzyme inhibition assays (e.g., IC₅₀ shifts) and correlate with computational electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
